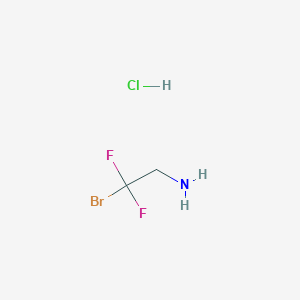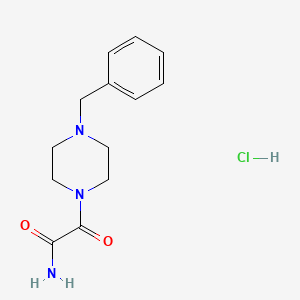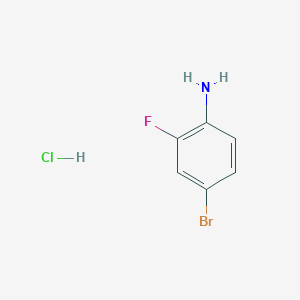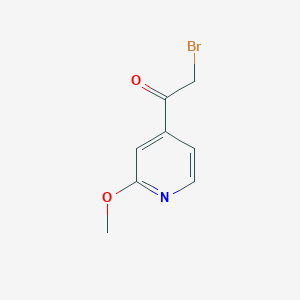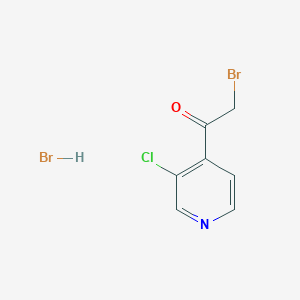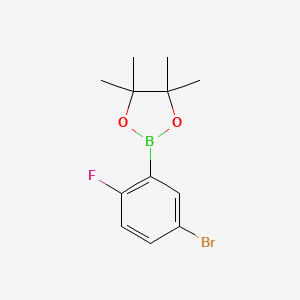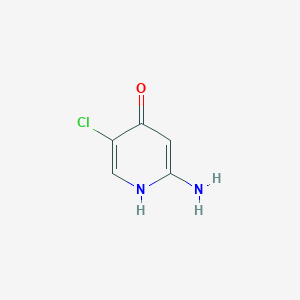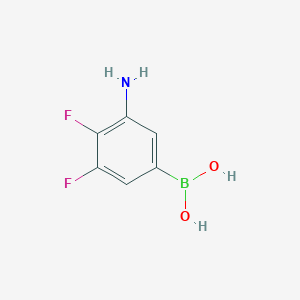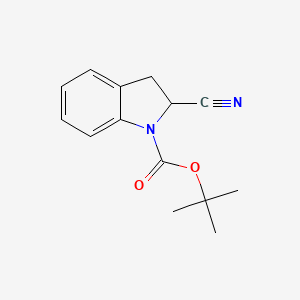
2-Cianoindolina-1-carboxilato de terc-butilo
Descripción general
Descripción
Tert-butyl 2-cyanoindoline-1-carboxylate: is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is a derivative of indoline, featuring a tert-butyl group and a cyano group attached to the indoline ring structure
Synthetic Routes and Reaction Conditions:
Indoline Synthesis: The compound can be synthesized starting from indoline or its derivatives. The indoline core can be constructed using methods such as the Fischer indole synthesis or the Biltz synthesis.
Cyano Group Introduction: The cyano group can be introduced through reactions such as the Sandmeyer reaction, where an amine group on the indoline ring is converted to a cyano group using reagents like copper(I) cyanide.
Tert-Butyl Ester Formation: The tert-butyl ester group can be introduced using tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of tert-butyl 2-cyanoindoline-1-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as the conversion of the cyano group to a carboxylic acid group using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed to convert the cyano group to an amine group, using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Substitution reactions can occur at the indoline ring, where various electrophiles or nucleophiles can replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and palladium catalyst.
Substitution: Halogenating agents, strong bases, and nucleophiles.
Major Products Formed:
Oxidation: Indoline-1-carboxylic acid.
Reduction: Indoline-1-carboxylate amine.
Substitution: Halogenated indolines, alkylated indolines.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 2-cyanoindoline-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: The compound has shown potential as a bioactive molecule, with applications in the study of enzyme inhibitors and receptor ligands. Medicine: It is being investigated for its pharmacological properties, including its potential use as a therapeutic agent in the treatment of various diseases. Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mecanismo De Acción
Target of Action
Indole derivatives, which include compounds similar to Tert-butyl 2-cyanoindoline-1-carboxylate, are known to interact with a variety of biological targets. These can include enzymes, receptors, and ion channels, among others .
Mode of Action
Many indole derivatives work by binding to their target and modulating its activity .
Biochemical Pathways
Without specific information on Tert-butyl 2-cyanoindoline-1-carboxylate, it’s difficult to say which biochemical pathways it might affect. Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, Tert-butyl 2-cyanoindoline-1-carboxylate is a solid at room temperature .
Comparación Con Compuestos Similares
Indole-3-carboxylic acid: A closely related compound with similar biological activity but lacking the cyano and tert-butyl groups.
2-Cyanoindole: A simpler derivative with a cyano group but without the tert-butyl ester.
Tert-butyl indoline-1-carboxylate: A compound with the tert-butyl ester but without the cyano group.
Uniqueness: Tert-butyl 2-cyanoindoline-1-carboxylate stands out due to the combination of the tert-butyl group and the cyano group, which provides unique chemical and biological properties not found in its simpler analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
tert-butyl 2-cyano-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUICMOSRQSXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


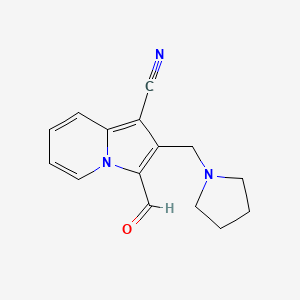
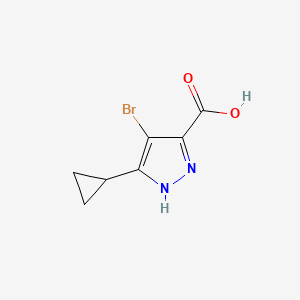
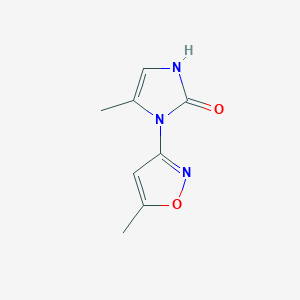
![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B1522156.png)
